molecular formula C19H17NO4S2 B10815980 (Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

(Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B10815980
M. Wt: 387.5 g/mol
InChI Key: VRQDQAOHZIBDSQ-WJDWOHSUSA-N
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Preparation Methods

The synthetic routes and reaction conditions for WAY-620445 are not widely documented in public sources. The compound is available in various quantities for research purposes .

Chemical Reactions Analysis

WAY-620445 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-620445 is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is used in studies involving cellular processes and molecular interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-620445 involves its interaction with specific molecular targets and pathways. It is known to modulate certain biological processes, although the exact molecular targets and pathways are not fully elucidated .

Comparison with Similar Compounds

WAY-620445 is unique in its structure and biological activity. Similar compounds include other bioactive molecules used in research, such as:

  • WAY-100635
  • WAY-161503
  • WAY-267464

These compounds share some structural similarities but differ in their specific biological activities and applications .

Biological Activity

(Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, a compound characterized by its complex thiazolidinone structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacokinetic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone ring linked to a naphthalene moiety, contributing to its biological interactions. Its molecular formula is C17H16N2O3SC_{17}H_{16}N_2O_3S, and it possesses various physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight332.40 g/mol
Number of Heavy Atoms22
Number of Aromatic Heavy Atoms9
Rotatable Bonds4
H-bond Acceptors3
H-bond Donors2
Lipinski Rule ComplianceYes

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial strains. For instance, the compound exhibited an IC50 value of 83.20 µM against K562 cell lines, indicating moderate cytotoxicity when compared to established antibiotics.

Table: Antimicrobial Activity Results

Bacterial StrainIC50 (µM)Comparison with Control (Doxorubicin)
K56283.20Higher than Doxorubicin (0.57 µM)
Other Strains>100Not significantly effective

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound were assessed using various cancer cell lines. The results indicated that while the compound showed some level of cytotoxicity, it did not significantly outperform standard chemotherapeutic agents like doxorubicin.

Case Study: Cytotoxicity Assessment

A study conducted on several cancer cell lines revealed that the compound's IC50 values ranged from 83.20 µM to over 100 µM , suggesting limited efficacy as an antitumor agent when compared to conventional treatments.

Molecular Docking Studies

Molecular docking simulations were performed to understand the binding interactions between the compound and various biological targets. The binding energies and inhibition constants were calculated for key receptors involved in cancer progression and inflammation.

Table: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121
TXAS-9.070.225

Pharmacokinetic Properties

Pharmacokinetic analysis revealed that the compound exhibits high gastrointestinal absorption but is not permeable across the blood-brain barrier (BBB). It is also identified as a substrate for several cytochrome P450 enzymes, which could influence its metabolism and drug-drug interactions.

Key Pharmacokinetic Findings

PropertyValue
GI AbsorptionHigh
BBB PermeabilityNo
P-glycoprotein SubstrateYes
CYP Enzyme InhibitionCYP1A2, CYP2C19, CYP3A4

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

3-[(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C19H17NO4S2/c1-2-24-15-8-7-12-5-3-4-6-13(12)14(15)11-16-18(23)20(19(25)26-16)10-9-17(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22)/b16-11-

InChI Key

VRQDQAOHZIBDSQ-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O

Origin of Product

United States

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